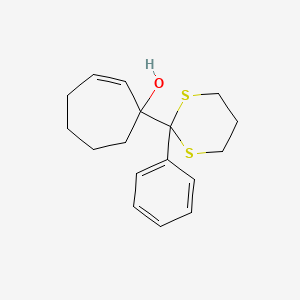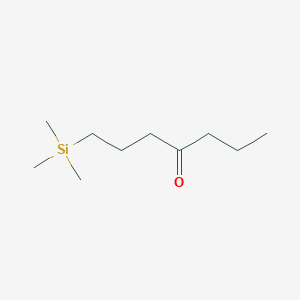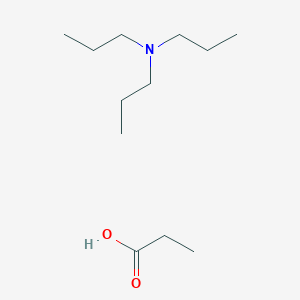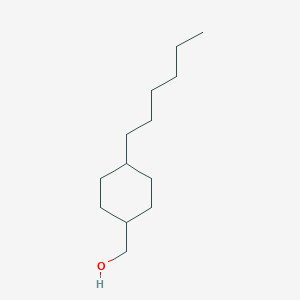
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is an organic compound that features a unique structure combining a dithiane ring with a cycloheptene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol typically involves the reaction of 2-phenyl-1,3-dithiane with cycloheptenone under specific conditions. One common method includes the use of a strong base such as n-butyllithium to deprotonate the dithiane, followed by the addition of cycloheptenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The cycloheptene moiety can undergo ring-opening reactions, leading to the formation of new compounds. The phenyl group can engage in π-π interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dithiane: Shares the dithiane ring but lacks the cycloheptene moiety.
1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone: Contains a similar dithiane structure but with different substituents.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Features a dithiane ring with a tert-butyldimethylsilyl group.
Uniqueness: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is unique due to the combination of the dithiane ring and the cycloheptene moiety, which imparts distinct reactivity and potential applications. The presence of both a nucleophilic dithiane and an electrophilic cycloheptene allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
66124-75-2 |
|---|---|
Molekularformel |
C17H22OS2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-(2-phenyl-1,3-dithian-2-yl)cyclohept-2-en-1-ol |
InChI |
InChI=1S/C17H22OS2/c18-16(11-6-1-2-7-12-16)17(19-13-8-14-20-17)15-9-4-3-5-10-15/h3-6,9-11,18H,1-2,7-8,12-14H2 |
InChI-Schlüssel |
MKOWZHXNSDWECM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C=CC1)(C2(SCCCS2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)





![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

